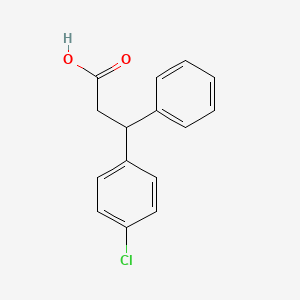

3-(4-Chlorophenyl)-3-phenylpropanoic acid

Descripción general

Descripción

3-(4-Chlorophenyl)-3-phenylpropanoic acid is an organic compound with the molecular formula C15H13ClO2 It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-3-phenylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and benzyl bromide.

Grignard Reaction: The 4-chlorobenzaldehyde is reacted with phenylmagnesium bromide (a Grignard reagent) to form 4-chlorophenyl-phenylmethanol.

Oxidation: The intermediate 4-chlorophenyl-phenylmethanol is then oxidized to 3-(4-chlorophenyl)-3-phenylpropanal.

Hydrolysis: Finally, the aldehyde group in 3-(4-chlorophenyl)-3-phenylpropanal is hydrolyzed to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by oxidation and hydrolysis steps. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield alcohols or alkanes.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 3-(4-chlorophenyl)-3-phenylpropanone.

Reduction: Formation of 3-(4-chlorophenyl)-3-phenylpropanol.

Substitution: Formation of derivatives like 3-(4-aminophenyl)-3-phenylpropanoic acid.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the prominent applications of 3-(4-Chlorophenyl)-3-phenylpropanoic acid is its antimicrobial properties. Research has shown that chlorinated derivatives of 3-phenylpropanoic acid exhibit significant antimicrobial activity against various pathogens.

Case Study: Antimicrobial Derivatives

A study isolated three new chlorinated derivatives from Streptomyces coelicolor, including this compound. These compounds demonstrated selective activity against Escherichia coli and Staphylococcus aureus, indicating their potential as antibacterial agents. The selectivity was particularly noted against Candida albicans, suggesting a broader spectrum of activity for these derivatives .

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| This compound | Significant | Significant | Moderate |

Role in Cellulose Fermentation

Another intriguing application is in the enhancement of cellulose fermentation processes. A study evaluated the effects of 3-phenylpropanoic acid on the fermentation capabilities of Ruminococcus albus Ce63, a bacterium known for its cellulose-degrading abilities.

Case Study: Cellulose Hydrolysis

The addition of 3-phenylpropanoic acid significantly improved cellulose hydrolysis rates compared to controls without additives. The results indicated that the compound could enhance the efficiency of cellulose fermentation, making it valuable in biofuel production and waste management .

| Condition | Extent of Cellulose Hydrolysis (%) | Volumetric Rate (mg/L/h) |

|---|---|---|

| Control | 41.1 | 103.0 |

| PPA Only | 35.7 | 97.9 |

| PPA + Phenylacetate | 90.2 | 215.5 |

Acaricidal Activity

The compound has also been explored for its acaricidal properties, particularly against pests like Psoroptes cuniculi. Research indicates that derivatives based on the structure of this compound can serve as effective acaricides.

Case Study: Acaricide Development

A series of experiments tested various analogs for their efficacy against mange mites, revealing that specific structural modifications led to enhanced activity levels. The results demonstrate the potential for developing new acaricides based on this compound .

| Compound Variant | Mortality Rate (%) at 2 mM |

|---|---|

| Compound A | ≥96 |

| Compound B | ≥90 |

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have provided insights into its binding affinities and therapeutic potential.

Case Study: Binding Kinetics

Investigations into the binding kinetics of biphenyl anthranilic acid derivatives have highlighted how modifications in substituents can affect receptor affinity, particularly concerning human muscarinic receptors. This research underlines the importance of structural variations in enhancing therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding.

Comparación Con Compuestos Similares

- 3-(4-Bromophenyl)-3-phenylpropanoic acid

- 3-(4-Fluorophenyl)-3-phenylpropanoic acid

- 3-(4-Methylphenyl)-3-phenylpropanoic acid

Comparison:

- 3-(4-Chlorophenyl)-3-phenylpropanoic acid is unique due to the presence of a chlorine atom, which can influence its reactivity and biological activity.

- 3-(4-Bromophenyl)-3-phenylpropanoic acid has a bromine atom, which may result in different reactivity and potency.

- 3-(4-Fluorophenyl)-3-phenylpropanoic acid contains a fluorine atom, potentially altering its pharmacokinetic properties.

- 3-(4-Methylphenyl)-3-phenylpropanoic acid has a methyl group, which can affect its hydrophobicity and interaction with biological targets.

Actividad Biológica

3-(4-Chlorophenyl)-3-phenylpropanoic acid, a chlorinated derivative of phenylpropanoic acid, has garnered attention for its diverse biological activities. This article reviews the compound's antimicrobial properties, acaricidal effects, and potential applications in medicinal chemistry based on recent studies.

Chemical Structure

The compound is characterized by a phenylpropanoic acid backbone with a chlorine substituent on one of the phenyl rings, which may enhance its biological activity compared to non-chlorinated analogs.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of chlorinated phenylpropanoic acids. A study isolated several derivatives, including this compound, from marine-derived actinomycetes. These compounds exhibited selective antibacterial activity against various pathogens, particularly Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Chlorinated Phenylpropanoic Acids

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound | 15 | S. aureus |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | 18 | E. coli |

| 3-Phenylpropanoic acid | 11 | C. albicans |

The study indicated that the presence of a terminal carboxylic acid moiety is crucial for maximum antibacterial activity, suggesting that structural modifications could lead to enhanced efficacy against resistant strains .

Acaricidal Activity

In addition to its antibacterial properties, this compound has shown promising acaricidal activity. A series of experiments evaluated its effectiveness against Psoroptes cuniculi, a common mange mite.

Table 2: Acaricidal Activity Against P. cuniculi

| Compound | Mortality Rate (%) at 0.25 mg/mL | Reference Compound (Ivermectin) |

|---|---|---|

| This compound | 96 | 68.3 |

| Other derivatives | >66 |

The results demonstrated that several derivatives of phenylpropanoic acids exhibited higher acaricidal activity than ivermectin, indicating their potential as new acaricides .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. The substitution pattern on the phenyl rings significantly affects both antimicrobial and acaricidal activities.

Key Findings:

- Chlorination : The introduction of chlorine atoms enhances the antimicrobial potency.

- Carboxylic Acid Moiety : Essential for maintaining biological activity.

- Phenyl Substituents : Different substituents can modulate the compound's interaction with biological targets.

Case Studies

Several studies have investigated the biological activities of chlorinated phenylpropanoic acids:

- Antimicrobial Efficacy : A study reported that chlorinated derivatives inhibited the growth of E. coli with MIC values as low as 100 μM when combined with novobiocin, suggesting potential use in overcoming antibiotic resistance .

- Acaricide Development : Research into acaricides revealed that certain derivatives could outperform traditional treatments like ivermectin, showcasing their potential in agricultural applications .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGBVRBAVJLFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284476 | |

| Record name | 4-Chloro-β-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21998-30-1 | |

| Record name | 4-Chloro-β-phenylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21998-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-β-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.